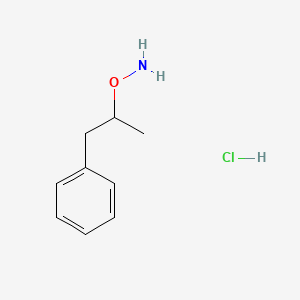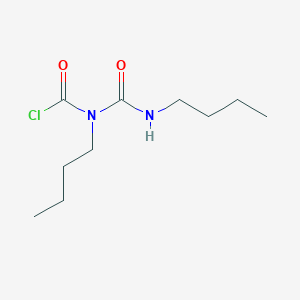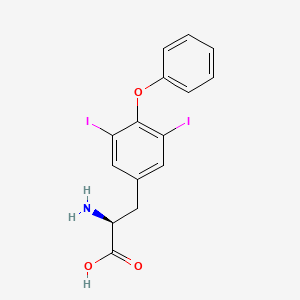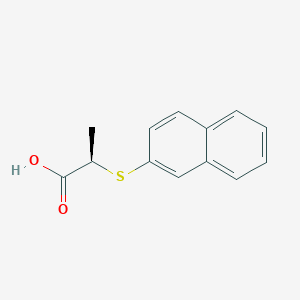
Propanoic acid, 2-(2-naphthalenylthio)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(2-naphthalenylthio)-, ®- is a chiral compound with a unique structure that includes a naphthalene ring attached to a propanoic acid moiety via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2-naphthalenylthio)-, ®- typically involves the reaction of 2-naphthalenethiol with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(2-naphthalenylthio)-, ®- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the naphthalene ring or the propanoic acid moiety.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
Propanoic acid, 2-(2-naphthalenylthio)-, ®- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-(2-naphthalenylthio)-, ®- involves its interaction with specific molecular targets and pathways. The sulfur atom and naphthalene ring play crucial roles in its reactivity and binding properties. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-(2-naphthalenylthio)-, (S)-: The enantiomer of the ®- form, with similar chemical properties but different biological activity.
Propanoic acid, 2-(2-naphthalenylthio)-: The racemic mixture containing both ®- and (S)- enantiomers.
Uniqueness
Propanoic acid, 2-(2-naphthalenylthio)-, ®- is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture
Propriétés
Numéro CAS |
20667-98-5 |
|---|---|
Formule moléculaire |
C13H12O2S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
(2R)-2-naphthalen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H12O2S/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)/t9-/m1/s1 |
Clé InChI |
ASDZGCJATASKGH-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C(=O)O)SC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CC(C(=O)O)SC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



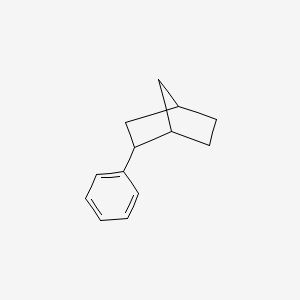


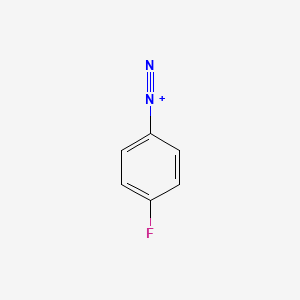
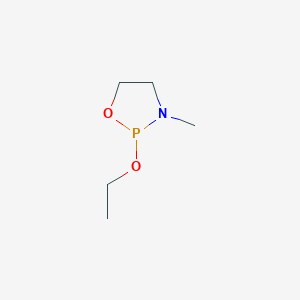
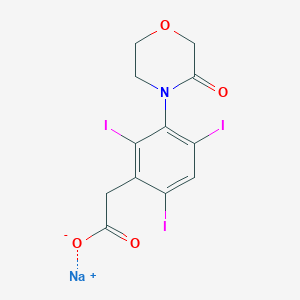
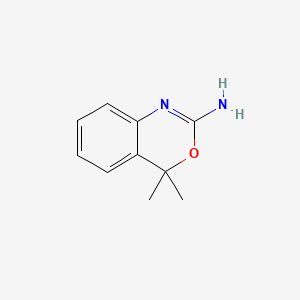
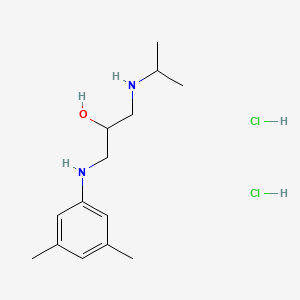
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
